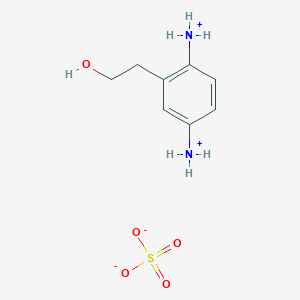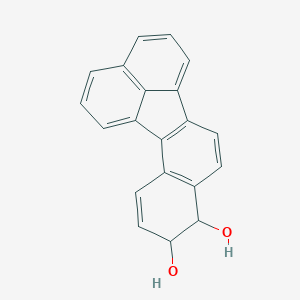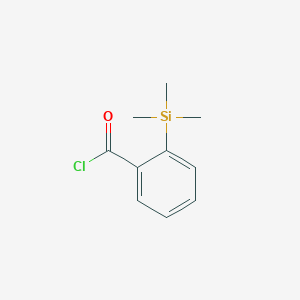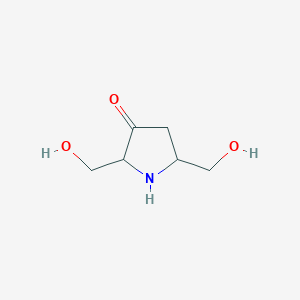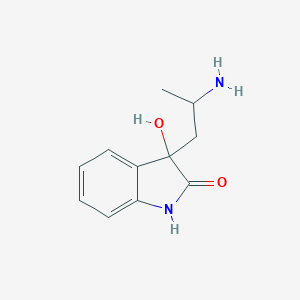
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a chemical compound with a molecular formula of C11H14N2O2. It is a member of the indolinone family of compounds and has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can exert various biochemical and physiological effects in the body. These include reducing inflammation, inhibiting cancer cell proliferation, and protecting against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- in lab experiments is its ability to selectively target specific signaling pathways in the body. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)-. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods for the compound.
In conclusion, 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a promising chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its ability to selectively target specific signaling pathways in the body makes it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can be synthesized through a multistep process involving the reaction of 2-aminopropylindole with various reagents such as sodium borohydride, sodium hydride, and acetic anhydride. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Eigenschaften
CAS-Nummer |
101651-80-3 |
|---|---|
Produktname |
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(2-aminopropyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(12)6-11(15)8-4-2-3-5-9(8)13-10(11)14/h2-5,7,15H,6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
PTLNOCZKIVWOBW-UHFFFAOYSA-N |
SMILES |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
Kanonische SMILES |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
Synonyme |
2-INDOLINONE, 3-HYDROXY-3-(2-AMINOPROPYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




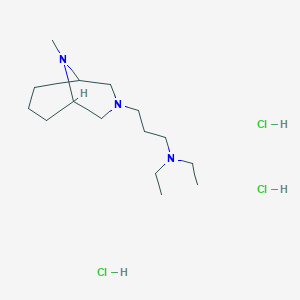
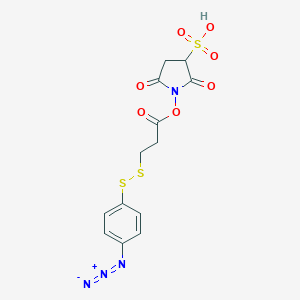
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
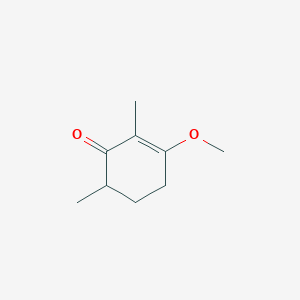
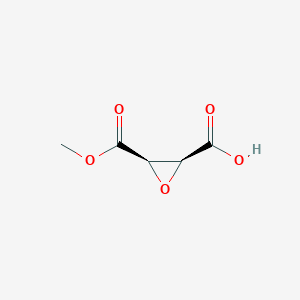
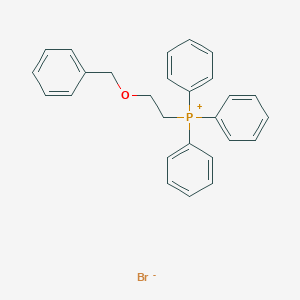
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
